molecular formula C9H9NO B1273037 4-Methylbenzyl isocyanate CAS No. 56651-57-1

4-Methylbenzyl isocyanate

Cat. No.: B1273037
CAS No.: 56651-57-1
M. Wt: 147.17 g/mol
InChI Key: KNYDWDHLGFMGCO-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

4-Methylbenzyl isocyanate is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Biochemical Analysis

Biochemical Properties

4-Methylbenzyl isocyanate is known for its reactivity with nucleophiles, including alcohols, amines, and water . In biochemical reactions, it interacts with enzymes and proteins that contain nucleophilic functional groups. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable urea linkages. This interaction can result in the modification of enzyme activity and protein function. Additionally, this compound can form adducts with glutathione, a tripeptide involved in cellular detoxification processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with proteins can lead to the inhibition or activation of specific signaling pathways, affecting cellular responses to external stimuli . Moreover, this compound can induce oxidative stress by depleting cellular glutathione levels, which in turn affects gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to nucleophilic sites on biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit enzymes involved in detoxification pathways by modifying their active sites. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may cause mild irritation and transient changes in cellular function. At high doses, it can induce significant toxic effects, including respiratory distress, skin irritation, and systemic toxicity . Threshold effects have been observed, where the severity of the adverse effects increases sharply beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione and subsequent detoxification . The compound can also undergo hydrolysis to form corresponding amines and carbon dioxide. Enzymes such as glutathione S-transferases play a crucial role in the metabolism of this compound by facilitating its conjugation with glutathione .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity .

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. For example, the compound’s interaction with mitochondrial proteins can impact cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzyl isocyanate can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically employs the phosgenation method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .

Chemical Reactions Analysis

4-Methylbenzyl isocyanate undergoes various chemical reactions, including:

  • Nucleophilic Addition: : Reacts with alcohols to form urethanes.

    [ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]

  • Hydrolysis: : Reacts with water to form 4-methylbenzylamine and carbon dioxide.

    [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]

  • Thiol-Isocyanate Reaction: : Reacts with thiols to form thiourethanes, which is a base-catalyzed “click” reaction .

    [ \text{RSH} + \text{RNCO} \rightarrow \text{RS(CO)N(H)R} ]

Comparison with Similar Compounds

4-Methylbenzyl isocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity profile and the presence of the methyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-(isocyanatomethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYDWDHLGFMGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369886
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56651-57-1
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of p-methyl benzylamine (25 g, 0.21 mol) in CH2Cl2 (200 mL) and aqueous saturated solution of sodium bicarbonate (200 mL) was cooled to 0° C. and then treated dropwise with a 20% solution of phosgene in toluene (100 mL). The reaction was stirred at room temperature for 20 minutes and then the organic layer removed and the aqueous layer back-extracted with CH2Cl2. The organic layer was dried (Na2SO4) and the solvent removed in vacuo to give 20.6 g 1-isocyanatomethyl-4-methyl-benzene that was utilized directly in the next reaction without purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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4-Methylbenzyl isocyanate
Reactant of Route 5
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Reactant of Route 6
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